molecular formula C30H22N4 B14076542 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole

Cat. No.: B14076542
M. Wt: 438.5 g/mol
InChI Key: AIUHWVDYJZXCEC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole (CAS: 1803246-66-3) is a polycyclic aromatic compound featuring a fused indolocarbazole core substituted with methyl groups at the 6,7-positions and pyridin-4-yl groups at the 5,12-positions. Key properties include:

  • Molecular Formula: C₃₀H₂₂N₄
  • Molecular Weight: 438.52 g/mol
  • Optical Properties: UV absorption at 430 nm (in CH₂Cl₂) and fluorescence peaks at 374, 381, and 431 nm (in 2-MeTHF) .
  • Electronic Properties: HOMO (-5.47 eV) and LUMO (-2.17 eV) levels suitable for organic electronics .
  • Thermal Stability: Glass transition temperature (Tg) of 114°C, indicating robustness for device applications .

This compound is commercially available with >97% purity (sublimed grade) and is primarily investigated for organic light-emitting diodes (OLEDs) due to its balanced charge transport and visible-range emission .

Properties

Molecular Formula

C30H22N4

Molecular Weight

438.5 g/mol

IUPAC Name

6,7-dimethyl-5,12-dipyridin-4-ylindolo[3,2-c]carbazole

InChI

InChI=1S/C30H22N4/c1-19-20(2)29-28(24-8-4-6-10-26(24)33(29)21-11-15-31-16-12-21)30-27(19)23-7-3-5-9-25(23)34(30)22-13-17-32-18-14-22/h3-18H,1-2H3

InChI Key

AIUHWVDYJZXCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N2C4=CC=NC=C4)C5=C1C6=CC=CC=C6N5C7=CC=NC=C7)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound belongs to the dihydroindolo[3,2-a]carbazole family. Key structural analogs include:

Compound Name Substituents Core Structure Key Applications Reference
Target Compound 6,7-dimethyl; 5,12-di(pyridin-4-yl) [3,2-a]carbazole OLEDs, Host Materials
12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole 12-phenyl [3,2-a]carbazole Not specified (structural analog)
5,11-Dihydroindolo[3,2-b]carbazole derivatives Varied aryl/heteroaryl groups [3,2-b]carbazole MOF Building Blocks
Asymmetrical 5,12-dihydroindolo[3,2-a]carbazoles Formyl, nitro, or acetyl groups [3,2-a]carbazole Visible-Light Photoinitiators

Key Observations :

  • Ring Fusion Position : Compounds with [3,2-a] vs. [3,2-b] carbazole cores exhibit distinct conjugation pathways, affecting optical and electronic properties. For example, [3,2-b] derivatives are preferred in metal-organic frameworks (MOFs) due to planar geometry .
  • Substituent Effects : Pyridinyl groups in the target compound enhance electron-withdrawing character, lowering HOMO/LUMO levels compared to phenyl-substituted analogs . Asymmetrical substitutions (e.g., nitro groups) further red-shift absorption into the visible range .

Optical and Electronic Properties

Compound UV Absorption (nm) Fluorescence (nm) HOMO (eV) LUMO (eV) Tg (°C)
Target Compound 430 (CH₂Cl₂) 374, 381, 431 -5.47 -2.17 114
Asymmetrical 5,12-dihydroindolo[3,2-a]carbazole 450–600 (visible) Not reported -5.2 to -5.6 -2.0 to -2.5 90–110
5,11-Dihydroindolo[3,2-b]carbazole (MOF) 350–400 450–550 Not reported Not reported >200 (MOF stability)

Key Observations :

  • The target compound’s pyridinyl groups contribute to a red-shifted UV absorption (430 nm) compared to parent asymmetrical derivatives, which absorb strongly in the UV .
  • MOF-incorporated [3,2-b]carbazoles exhibit broader fluorescence (450–550 nm) due to extended π-conjugation in the framework .

Thermal and Application-Specific Performance

  • Thermal Stability : The target compound’s Tg (114°C) surpasses many asymmetrical derivatives (90–110°C), making it suitable for high-temperature OLED processing .
  • MOF Compatibility : [3,2-b]carbazole derivatives form stable MOFs (e.g., Zn-MOF-ICZ) with high thermal stability (>200°C) but require oxidative dehydrogenation during synthesis .
  • Photoinitiator Potential: Asymmetrical carbazoles with nitro or formyl groups demonstrate visible-light activation (405 nm), whereas the target compound’s symmetrical structure may limit this functionality .

Biological Activity

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole is a complex organic compound belonging to the indolo-carbazole family. Its unique structure, characterized by dual pyridine substitutions and methyl groups at specific positions, suggests significant biological activity, particularly in the fields of medicinal chemistry and organic electronics. This article explores its biological properties, focusing on its potential anti-cancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The compound's structure enhances its chemical reactivity and biological interactions. The presence of two pyridine groups at the 5 and 12 positions increases its electronic properties and solubility, facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole exhibits several biological activities:

  • Anti-cancer Properties :
    • The compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Its structural analogs have been documented to interact with biological targets involved in cell proliferation and apoptosis pathways.
    • A study reported that similar compounds effectively inhibited cell proliferation in A549 (lung), SW480 (colon), and CH1 (ovarian) cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular processes .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains.
    • The structural features that enhance solubility may also facilitate better interaction with microbial membranes.
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds within this structural class may exhibit anti-inflammatory properties. The dual pyridine substitution could play a role in modulating inflammatory pathways.

The mechanism by which 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole exerts its biological effects is primarily linked to its ability to bind with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and fluorescence spectroscopy are commonly employed to study these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
11H-Indolo[3,2-b]carbazoleIndolo-carbazoleLacks pyridine substituents; studied for similar activities
9-(pyridin-4-yl)carbazoleCarbazole derivativeContains one pyridine group; simpler electronic properties
11H-Indolo[2,3-a]carbazoleIndolo-carbazoleDifferent indole positioning; explored for photophysical properties

The dual pyridine substitution in 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole enhances both its electronic properties and potential biological activity compared to other similar compounds.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anti-cancer Studies :
    • In vitro studies demonstrated that treatment with 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole resulted in significant reductions in cell viability among cancer cell lines compared to controls .
  • Antimicrobial Testing :
    • Preliminary assays showed promising results against Gram-positive and Gram-negative bacteria. Further studies are needed to establish minimum inhibitory concentrations (MICs) and mechanisms of action .

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